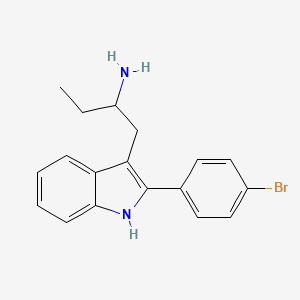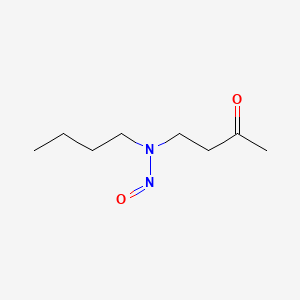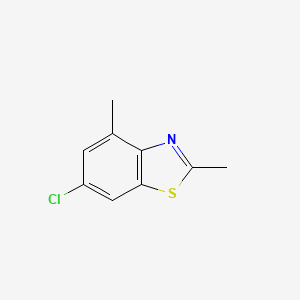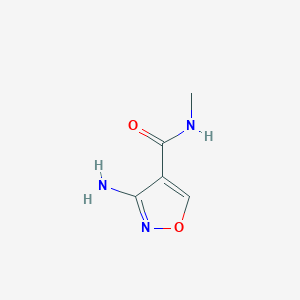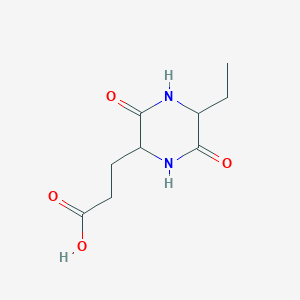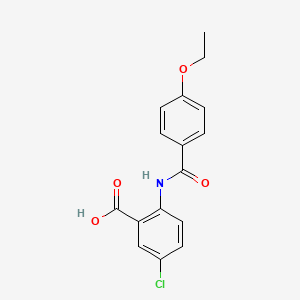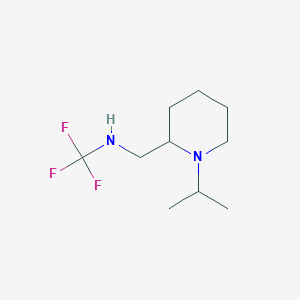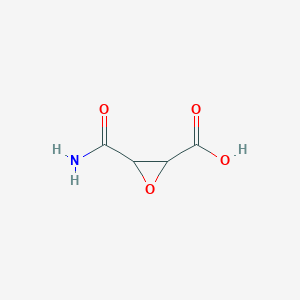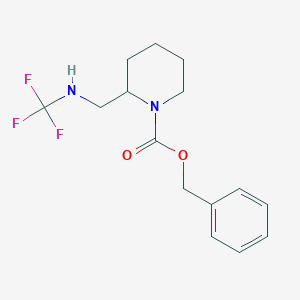
Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and a trifluoromethylated amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.
Trifluoromethylation: The trifluoromethylated amino group is introduced using reagents such as trifluoromethylamine or trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Applications De Recherche Scientifique
Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylated Amines: Share the trifluoromethyl group but differ in the rest of the molecular structure.
Piperidine Derivatives: Various piperidine derivatives with different substituents exhibit diverse activities.
Uniqueness
Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C15H19F3N2O2 |
|---|---|
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
benzyl 2-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)19-10-13-8-4-5-9-20(13)14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13,19H,4-5,8-11H2 |
Clé InChI |
WQEDNVFNKWHCTK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CNC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


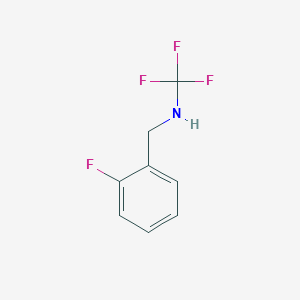
![1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B13955093.png)
![11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one](/img/structure/B13955096.png)
